molecular formula C15H18FNO4 B2631014 1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1551287-44-5

1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2631014
CAS No.: 1551287-44-5
M. Wt: 295.31
InChI Key: XANRGZSRRVRXGN-UHFFFAOYSA-N
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Description

1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc-protected amine is then further reacted with 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines or thiols

    Reduction: Sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Replacement of the fluorine atom with other nucleophiles results in various substituted derivatives.

    Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.

Scientific Research Applications

1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

    Fmoc-protected amino acids: Another class of protected amino acids used in solid-phase peptide synthesis.

    Cbz-protected amino acids: These compounds use the carbobenzoxy (Cbz) group for amine protection.

Uniqueness

1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of the fluorine atom and the indene ring structure. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of fluorinated organic compounds and pharmaceuticals.

Properties

IUPAC Name

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANRGZSRRVRXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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